molecular formula C20H23ClN2O2 B12615054 1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918480-07-6

1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine

Cat. No.: B12615054
CAS No.: 918480-07-6
M. Wt: 358.9 g/mol
InChI Key: CZTUFSFTLAHESX-UHFFFAOYSA-N
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Description

1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine is a complex organic compound that features a benzodioxole ring, a piperazine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.

    Chlorination: The benzodioxole ring is then chlorinated to introduce the chlorine atom at the 6th position.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the benzodioxole ring through a nucleophilic substitution reaction.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom on the benzodioxole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can interact with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. The phenylethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine is unique due to its combination of a chlorinated benzodioxole ring, a piperazine ring, and a phenylethyl group. This combination of structural features gives the compound distinct chemical and biological properties, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

918480-07-6

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-(2-phenylethyl)piperazine

InChI

InChI=1S/C20H23ClN2O2/c21-18-13-20-19(24-15-25-20)12-17(18)14-23-10-8-22(9-11-23)7-6-16-4-2-1-3-5-16/h1-5,12-13H,6-11,14-15H2

InChI Key

CZTUFSFTLAHESX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)CC3=CC4=C(C=C3Cl)OCO4

Origin of Product

United States

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